molecular formula C26H31ClO2 B2940770 (E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one CAS No. 1095785-72-0

(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one

Cat. No. B2940770
CAS RN: 1095785-72-0
M. Wt: 410.98
InChI Key: CNJPGFFQFAETRQ-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a useful research compound. Its molecular formula is C26H31ClO2 and its molecular weight is 410.98. The purity is usually 95%.
BenchChem offers high-quality (E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate in Hormone Pharmaceuticals : A study by Nie, Wang, & Zhou (2006) discusses a compound with a similar structure, used as an important intermediate in the synthesis of hormone pharmaceuticals. The study emphasizes the crystal structure analysis, highlighting strong intermolecular hydrogen bonds.
  • Synthetic Routes and Carcinogenicity Testing : Bhatt (1988) synthesized a compound closely related to (E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one and tested its carcinogenicity in mice. This study indicates the compound's relevance in understanding carcinogenic properties (Bhatt, 1988).

Structural and Carcinogenic Relationships

  • Correlation with Carcinogenicity : Coombs, Bhatt, & Croft (1973) explored the relationship between structure and carcinogenicity in cyclopenta[a]phenanthrene derivatives. This research is crucial for understanding how structural variations in compounds like (E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one affect their biological activity (Coombs, Bhatt, & Croft, 1973).

Molecular Interaction and Structure

  • Molecular Packing and Interactions : Ketuly, Hadi, Khaledi, & Tiekink (2010) studied a compound with a similar structure, focusing on the molecular packing and interactions within the crystal. This type of research provides insights into the physical and chemical properties of these compounds (Ketuly et al., 2010).

Other Research Applications

  • Biological Activity and Carcinogenic Potential : Coombs (1969) conducted oxidation studies on cyclopenta[a]phenanthrene derivatives to understand their biological activity and carcinogenic potential. This research is relevant for assessing the safety and potential health risks associated with these compounds (Coombs, 1969).

Mechanism of Action

Target of Action

The primary targets of this compound are the Oxysterols receptor LXR-alpha , Oxysterol-binding protein 2 , and Nuclear receptor ROR-gamma . These receptors play crucial roles in lipid metabolism, inflammation, and immunity.

Mode of Action

The compound interacts with its targets through ligand-dependent recruitment. It binds to these receptors and induces conformational changes that allow the recruitment of coactivators, such as the steroid receptor coactivator 1 (SRC1) . This interaction leads to the activation or repression of target genes.

Biochemical Pathways

The activation of these receptors influences several biochemical pathways. For instance, the activation of LXR-alpha regulates the expression of genes involved in cholesterol, fatty acid, and glucose metabolism. Similarly, the activation of ROR-gamma influences the expression of genes involved in immune responses .

Result of Action

The activation or repression of target genes by this compound can lead to various molecular and cellular effects. For example, it can influence lipid metabolism, modulate immune responses, and potentially impact the progression of diseases related to these processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the binding affinity of the compound to its targets can vary depending on the pH and temperature .

properties

IUPAC Name

(16E)-16-[(2-chlorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClO2/c1-25-11-9-19(28)15-18(25)7-8-20-21(25)10-12-26(2)22(20)14-17(24(26)29)13-16-5-3-4-6-23(16)27/h3-7,13,19-22,28H,8-12,14-15H2,1-2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJPGFFQFAETRQ-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=CC=C5Cl)C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5Cl)/C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one

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